3,5,6-trimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3,5,6-trimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate thieno[2,3-d]pyrimidine precursors with 3-methylbenzyl sulfanyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from 2-aminothiophenes and reacting with carbonyl compounds under acidic or basic conditions.
Sulfur Insertion: Using sulfurizing agents such as phosphorus pentasulfide (P4S10) to introduce sulfur atoms into the molecular framework.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3,5,6-trimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 3,5,6-trimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves interactions with molecular targets such as enzymes or receptors. The sulfur atom and the heterocyclic core play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
3,5,6-trimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H18N2OS2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-2-[(3-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N2OS2/c1-10-6-5-7-13(8-10)9-21-17-18-15-14(16(20)19(17)4)11(2)12(3)22-15/h5-8H,9H2,1-4H3 |
InChI Key |
AJZBYHWFVPUSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
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